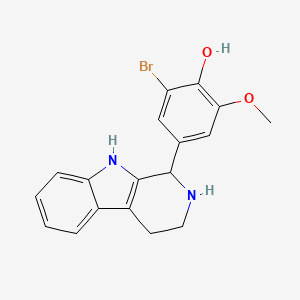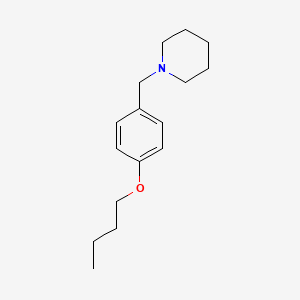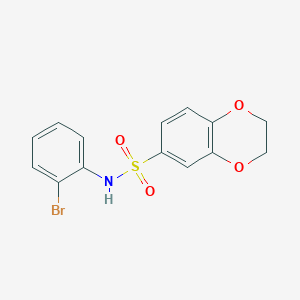
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmol, is a naturally occurring beta-carboline alkaloid found in several plants. It has been the subject of intense research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is not fully understood. However, it has been proposed that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exerts its anticancer activity by inhibiting the activity of topoisomerase I and II enzymes. Harmol has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
Harmol has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Harmol has also been found to have antifungal and antibacterial activities.
实验室实验的优点和局限性
Harmol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations. It is a relatively unstable compound and can undergo oxidation and degradation under certain conditions. Harmol also has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs. Several studies have shown that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has potent anticancer activity, and further research is needed to develop 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol derivatives with improved pharmacological properties. Another area of interest is the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system. Harmol has been shown to have anti-inflammatory activity, and further research is needed to understand its effects on the immune system. Additionally, the development of novel synthesis methods for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol and its derivatives could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. It has been the subject of intense research due to its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Harmol has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research, including the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs and the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system.
合成方法
Harmol can be synthesized by the condensation of 2-bromo-4-hydroxyacetophenone with tryptamine in the presence of a base. The reaction yields 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol as a yellow solid with a melting point of 157-159°C. The purity of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
Harmol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Harmol has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-15-9-10(8-13(19)18(15)22)16-17-12(6-7-20-16)11-4-2-3-5-14(11)21-17/h2-5,8-9,16,20-22H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLHVOXMLSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5135335.png)

![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)


![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)

![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)